

# 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine CAS number

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## Compound of Interest

Compound Name: 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine

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An In-depth Technical Guide to **2,3,5-Trifluoro-4-(trifluoromethyl)pyridine**: A Core Building Block for Advanced Chemical Synthesis

For Distribution to Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2,3,5-trifluoro-4-(trifluoromethyl)pyridine**, a highly functionalized fluorinated heterocyclic compound. Due to the unique combination of a trifluoromethyl group and multiple fluorine substituents on a pyridine core, this molecule serves as a pivotal building block in medicinal and agrochemical research. The strong electron-withdrawing nature of its substituents renders the pyridine ring highly activated for nucleophilic substitution, while also imparting desirable properties such as enhanced metabolic stability and lipophilicity in derivative molecules. This document details the compound's chemical identity, plausible synthetic pathways, characteristic reactivity, key applications, and essential safety protocols, offering field-proven insights for its practical application in research and development.

## Chemical Identity and Physicochemical Properties

**2,3,5-Trifluoro-4-(trifluoromethyl)pyridine** is a specialized pyridine derivative where the hydrogen atoms have been strategically replaced by fluorine and a trifluoromethyl group. This

substitution pattern creates a molecule with distinct electronic and steric properties that are highly sought after in the design of novel bioactive compounds and advanced materials.

Caption: Molecular Structure of **2,3,5-Trifluoro-4-(trifluoromethyl)pyridine**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	<b>2,3,5-Trifluoro-4-(trifluoromethyl)pyridine</b>
CAS Number	Not publicly indexed. Researchers should use the structure or IUPAC name for database searches.
Molecular Formula	C <sub>6</sub> F <sub>6</sub> N
Molecular Weight	215.06 g/mol

| Class| Fluorinated Heterocycle; Pyridine Derivative |

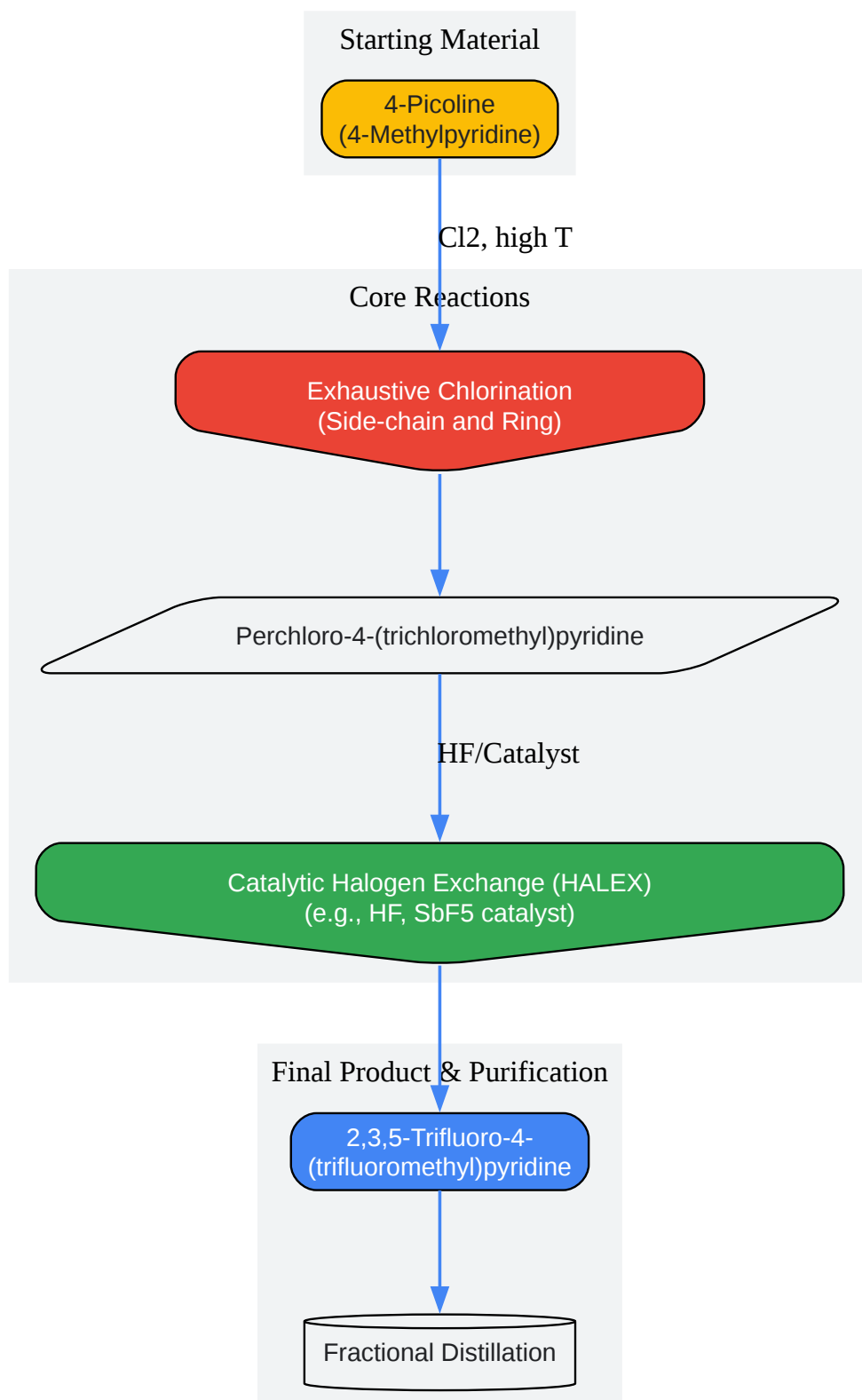
Table 2: Estimated Physicochemical Properties Note: Properties are estimated based on structurally similar compounds, such as 4-(Trifluoromethyl)pyridine and other polyfluoropyridines, due to the lack of specific experimental data for the title compound.

Property	Estimated Value	Source (Analog)
Appearance	Colorless to pale yellow liquid	Common for fluorinated pyridines
Boiling Point	~120-140 °C (at 760 mmHg)	[1]
Density	~1.4 - 1.6 g/mL at 25 °C	[1]
Refractive Index (n <sub>20/D</sub> )	~1.41 - 1.43	[1]
Solubility	Miscible with common organic solvents (DCM, THF, Ethyl Acetate). Insoluble in water.	General property

## Synthesis and Manufacturing Insights

The industrial synthesis of polyfluorinated trifluoromethylpyridines is a complex, multi-step process that typically avoids direct fluorination of the pyridine ring due to harsh conditions and lack of selectivity. The most established strategies rely on building the fluorinated structure from simpler, more accessible starting materials.

A prevalent and economically viable approach involves a halogen exchange (HALEX) reaction sequence starting from picoline isomers (methylpyridines).<sup>[2][3]</sup> This method includes the chlorination of both the methyl group and the pyridine ring, followed by a catalyzed fluorine-for-chlorine exchange.



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Caption: Generalized workflow for the synthesis of fluorinated trifluoromethylpyridines.

## Representative Experimental Protocol: Synthesis via Halogen Exchange

Disclaimer: This protocol is a generalized representation based on established chemical principles for related compounds.[3][4] It must be adapted and optimized under strict laboratory safety protocols by qualified personnel.

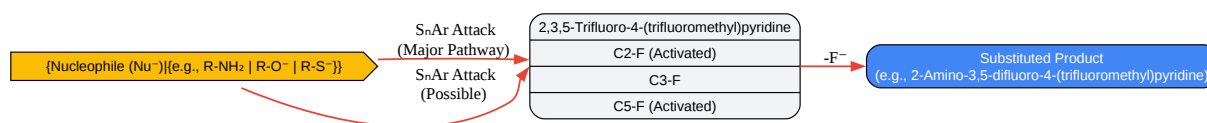
- **Step 1: Exhaustive Chlorination.** 4-Picoline is fed into a high-temperature vapor-phase reactor with an excess of chlorine gas. The reaction is typically catalyzed and proceeds at temperatures above 300°C to yield perchloro-4-(trichloromethyl)pyridine. The crude product is isolated after neutralization of acidic byproducts.
- **Step 2: Catalytic Fluorination (HALEX Reaction).** The chlorinated intermediate from Step 1 is charged into a high-pressure reactor (e.g., Hastelloy C) with anhydrous hydrogen fluoride (HF) and a Lewis acid catalyst such as antimony pentachloride (SbCl<sub>5</sub>) or antimony pentafluoride (SbF<sub>5</sub>).
- **Step 3: Controlled Reaction Conditions.** The reactor is sealed and heated to 150-200°C. The pressure will increase significantly. The reaction is maintained for several hours, allowing for the complete exchange of chlorine atoms for fluorine on both the side chain and the aromatic ring. The precise conditions (temperature, pressure, catalyst load) are critical for controlling the final substitution pattern and maximizing yield.[2]
- **Step 4: Work-up and Isolation.** After cooling, the reactor is carefully vented to remove excess HF. The reaction mixture is quenched by pouring it onto ice, followed by careful neutralization with an aqueous base (e.g., NaHCO<sub>3</sub> or Ca(OH)<sub>2</sub>).
- **Step 5: Extraction and Purification.** The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- **Step 6: Final Purification.** The crude product is purified by fractional distillation under vacuum to isolate **2,3,5-trifluoro-4-(trifluoromethyl)pyridine** from isomers and partially fluorinated byproducts.

## Reactivity and Mechanistic Insights

The chemical behavior of **2,3,5-trifluoro-4-(trifluoromethyl)pyridine** is dominated by the powerful electron-withdrawing effects of its substituents. The pyridine nitrogen, the three ring fluorine atoms, and the trifluoromethyl group synergistically reduce the electron density of the aromatic ring, making it highly electrophilic and exceptionally susceptible to Nucleophilic Aromatic Substitution ( $S_NAr$ ).

#### Causality of Reactivity:

- **Inductive Effect:** The high electronegativity of fluorine atoms pulls electron density away from the ring carbons. The  $-CF_3$  group is one of the strongest electron-withdrawing groups used in organic chemistry.
- **Activation:** This severe electron deficiency makes the ring carbons prime targets for attack by nucleophiles (e.g., amines, alkoxides, thiolates).
- **Positional Selectivity:** Nucleophilic attack is most favored at the positions para (4-position) and ortho (2- and 6-positions) to the ring nitrogen. In this molecule, the 4-position is blocked by the stable C- $CF_3$  bond. Therefore, the fluorine atoms at the C2 and C5 positions are the most probable sites for substitution. The C3-F bond is less activated and generally less reactive.



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Caption: Nucleophilic Aromatic Substitution ( $S_NAr$ ) on the title compound.

This predictable reactivity makes the compound an exceptionally versatile intermediate. By selecting different nucleophiles, a diverse library of derivatives can be synthesized, with new functional groups installed regioselectively at the 2-position.

## Core Applications in Research and Development

The primary value of **2,3,5-trifluoro-4-(trifluoromethyl)pyridine** is as an elite building block for introducing a highly fluorinated pyridine moiety into larger molecules. This motif is frequently associated with enhanced biological activity and improved pharmacokinetic profiles.[3][5]

- **Medicinal Chemistry:** The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate binding affinity to biological targets.[6][7] Derivatives are explored for applications as antiviral and antitumor agents.[6] The pyridine nitrogen also provides a site for hydrogen bonding, which can be crucial for target engagement.
- **Agrochemicals:** The trifluoromethylpyridine scaffold is a key structural motif in numerous modern pesticides, including herbicides, fungicides, and insecticides.[2][4] These compounds often exhibit high potency and selectivity, allowing for lower application rates and improved environmental profiles compared to older chemistries. The stability of the C-F and C-CF<sub>3</sub> bonds ensures the persistence required for effective crop protection.
- **Materials Science:** Polyfluorinated aromatic compounds are used in the development of high-performance polymers, liquid crystals, and other advanced materials due to their thermal stability, chemical resistance, and unique electronic properties.[5]

## Safety and Handling

Disclaimer: No specific safety data sheet (SDS) exists for this exact compound in public databases. The following information is based on analogous fluorinated and trifluoromethylated pyridines.[8] A supplier-specific SDS must be obtained and reviewed before any handling.

Table 3: GHS Hazard Classification (Anticipated)

Hazard Class	Category	Hazard Statement
Flammable Liquids	3	H226: Flammable liquid and vapor[8]
Acute Toxicity, Oral	3 or 4	H301/H302: Toxic or Harmful if swallowed[8]
Skin Corrosion/Irritation	2	H315: Causes skin irritation[9][10]
Serious Eye Damage/Irritation	2A	H319: Causes serious eye irritation[9][10]
Specific Target Organ Toxicity	3	H335: May cause respiratory irritation[9][10]

#### Recommended Handling Procedures:

- Engineering Controls: Handle only within a certified chemical fume hood to avoid inhalation of vapors.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.
- Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use dry chemical, CO<sub>2</sub>, or alcohol-resistant foam extinguishers. Do not use water, as it may be ineffective.[11]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Store away from strong oxidizing agents.
- Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste. Do not allow it to enter drains or waterways.

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